molecular formula H6O8SV B078983 Vanadyl sulfate trihydrate CAS No. 12210-47-8

Vanadyl sulfate trihydrate

Cat. No.: B078983
CAS No.: 12210-47-8
M. Wt: 217.05 g/mol
InChI Key: UUNISNRSFHAKFZ-UHFFFAOYSA-L
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Description

Vanadyl sulfate trihydrate is an inorganic compound with the chemical formula VOSO₄·3H₂O. It is a blue solid that is highly soluble in water and is one of the most common sources of vanadium in the laboratory. The compound features the vanadyl ion (VO²⁺), which is known for its high stability and has been referred to as the "most stable diatomic ion" . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadyl sulfate trihydrate is typically synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂) in the presence of sulfuric acid (H₂SO₄) and water. The reaction can be represented as follows: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From the aqueous solution, the salt crystallizes as the pentahydrate, which can be further processed to obtain the trihydrate form .

Industrial Production Methods: In industrial settings, this compound is produced through solvent extraction techniques. One method involves the use of 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) and tri-n-butyl phosphate (TBP) as phase modifiers to extract vanadium (IV) from sulfate solutions containing impurities such as iron and aluminum. The extraction and stripping conditions are optimized to achieve high purity vanadyl sulfate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Vanadyl sulfate trihydrate undergoes various chemical reactions, including oxidation, reduction, and complex formation.

Oxidation: In acidic solutions, vanadyl sulfate can be oxidized to form yellow-colored vanadyl (V) derivatives.

Reduction: Reduction of vanadyl sulfate by zinc or other reducing agents results in the formation of vanadium (III) and vanadium (II) derivatives, which are characteristically green and violet, respectively .

Complex Formation: Vanadyl sulfate is a common precursor to other vanadyl derivatives, such as vanadyl acetylacetonate. The reaction with acetylacetone and sodium carbonate can be represented as follows: [ [\text{V(O)(H}_2\text{O})_4]\text{SO}_4 + 2\text{C}_5\text{H}_8\text{O}_2 + \text{Na}_2\text{CO}_3 \rightarrow [\text{V(O)(C}_5\text{H}_7\text{O}_2)_2] + \text{Na}_2\text{SO}_4 + 5\text{H}_2\text{O} + \text{CO}_2 ]

Scientific Research Applications

Vanadyl sulfate trihydrate has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a precursor for synthesizing other vanadium compounds.
  • Employed in studies of coordination chemistry and catalysis.

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which vanadyl sulfate trihydrate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in its antidiabetic role, vanadyl sulfate enhances insulin-mediated activation of insulin receptors, such as IRS-1 protein kinase and phosphoinositide 3-kinase (PI3K), without increasing insulin secretion . This leads to improved glucose uptake and utilization in cells.

Comparison with Similar Compounds

Vanadyl sulfate trihydrate can be compared with other vanadium compounds, such as:

Vanadyl Chloride (VOCl₂):

  • Similar to vanadyl sulfate in terms of the vanadyl ion (VO²⁺) presence.
  • Used in different catalytic and synthetic applications.

Vanadyl Nitrate (VON₂O₆):

  • Another vanadyl compound with distinct reactivity and applications in materials science.

Vanadyl Acetylacetonate (VO(C₅H₇O₂)₂):

  • A coordination complex used in organic synthesis and catalysis.

Uniqueness: this compound is unique due to its high stability, solubility in water, and versatility as a precursor for various vanadium derivatives. Its applications in both scientific research and industrial processes highlight its importance among vanadium compounds .

Properties

IUPAC Name

oxovanadium(2+);sulfate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4S.3H2O.O.V/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);3*1H2;;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNISNRSFHAKFZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[O-]S(=O)(=O)[O-].O=[V+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6O8SV
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12210-47-8
Record name Vanadyl sulfate trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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